molecular formula C4H6ClN5 B13424804 2-Chloropyrimidine-4,5,6-triamine

2-Chloropyrimidine-4,5,6-triamine

Cat. No.: B13424804
M. Wt: 159.58 g/mol
InChI Key: ICRYITQFENSSDB-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,5,6-triamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-4,5,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high recovery rate and cost efficiency.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to ensure high purity and yield. The use of organic solvents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-4,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination reactions.

    Amines: Employed in nucleophilic substitution reactions.

    Alcohols: Used for quenching reactions.

    Organic Solvents: Such as dioxane, used to facilitate reactions and purifications.

Major Products Formed

    Aminopyrimidine Derivatives: Formed through nucleophilic substitution.

    Fused Pyrimidines: Resulting from condensation reactions with aldehydes and ketones.

Scientific Research Applications

2-Chloropyrimidine-4,5,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor in certain metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields.

Properties

Molecular Formula

C4H6ClN5

Molecular Weight

159.58 g/mol

IUPAC Name

2-chloropyrimidine-4,5,6-triamine

InChI

InChI=1S/C4H6ClN5/c5-4-9-2(7)1(6)3(8)10-4/h6H2,(H4,7,8,9,10)

InChI Key

ICRYITQFENSSDB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)N)N

Origin of Product

United States

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